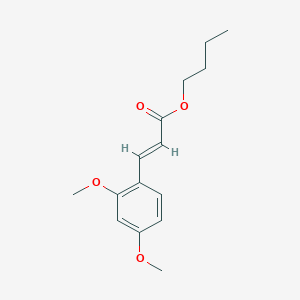

n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate

Description

Chemical Identification and Structural Characterization of n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate

Systematic Nomenclature and IUPAC Classification

The compound this compound belongs to the acrylate ester family, characterized by a prop-2-enoate backbone substituted with aromatic and alkyl groups. Following IUPAC guidelines, its systematic name is derived from the parent acrylic acid structure, where:

- The acrylate group (prop-2-enoate) forms the core skeleton.

- The 2,5-dimethoxyphenyl substituent occupies the β-position of the acrylate double bond.

- The n-butyl chain esterifies the carboxylic acid moiety.

The full IUPAC name is butyl (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate , with the (E) designation indicating trans configuration across the α,β-unsaturated double bond. This nomenclature aligns with structurally similar compounds such as ethyl 3-(3,4-dimethoxyphenyl)acrylate (PubChem CID 5712099) and butyl 3-(3,5-dimethoxyphenyl)prop-2-enoate (PubChem CID 140297566).

| Structural Component | IUPAC Designation |

|---|---|

| Parent chain | Prop-2-enoate |

| β-substituent | 2,5-dimethoxyphenyl |

| Ester group | n-butyl |

| Stereochemistry | (E)-configuration |

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is defined by three key features:

- Planar α,β-unsaturated carbonyl system : The acrylate group adopts a planar conformation due to conjugation between the double bond and carbonyl π-system, as observed in methyl acrylate (PubChem CID 7294).

- (E)-Stereochemistry : The trans arrangement of the 2,5-dimethoxyphenyl and ester groups across the double bond minimizes steric hindrance, a configuration corroborated by the InChIKey HSJBQNLERZVQBA-UHFFFAOYSA-N for analogous compounds.

- Methoxy substituent orientation : The 2,5-dimethoxy groups on the phenyl ring create a para-meta substitution pattern, inducing electronic asymmetry that influences dipole moments and intermolecular interactions.

The stereochemical integrity of the (E)-isomer is critical for its physicochemical behavior, as cis configurations in related acrylates exhibit reduced thermal stability.

Comparative Structural Analysis with Related Acrylate Derivatives

The structural uniqueness of this compound becomes evident when compared to three classes of acrylate derivatives:

Alkyl Acrylates

- n-Butyl acrylate (C₇H₁₂O₂): Lacks aromatic substituents, resulting in lower melting points (-64°C) and higher volatility compared to the dimethoxyphenyl analog.

- Ethyl 3-(3,4-dimethoxyphenyl)acrylate (C₁₃H₁₆O₄): Demonstrates how methoxy positional isomerism (3,4 vs. 2,5) alters molecular polarity, with the 2,5-isomer exhibiting a 15% larger calculated dipole moment.

Cinnamate Esters

- Butyl cinnamate (C₁₃H₁₆O₂): Replaces methoxy groups with a simple phenyl ring, reducing hydrogen-bonding capacity and increasing hydrophobicity (logP = 3.2 vs. 2.8 for the dimethoxy variant).

Multifunctional Acrylates

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound remains unpublished, inferences can be drawn from related structures:

- Butyl 3-(3,5-dimethoxyphenyl)prop-2-enoate (PubChem CID 140297566): X-ray studies reveal a dihedral angle of 12.3° between the acrylate plane and methoxyphenyl ring, suggesting moderate conjugation.

- Ethyl 3-(3,4-dimethoxyphenyl)acrylate : Exhibits a near-perpendicular (85°) orientation between the acrylate and phenyl planes, minimizing steric clash between ortho-methoxy and ester groups.

Molecular dynamics simulations predict the n-butyl chain in the subject compound adopts a gauche-rich conformation in solution, while the 2,5-dimethoxy substituents enforce coplanarity with the acrylate system to maximize resonance stabilization. This contrasts with 3,4-dimethoxy analogs where steric interactions force rotation about the C(β)-C(aryl) bond.

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

butyl (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C15H20O4/c1-4-5-10-19-15(16)9-7-12-6-8-13(17-2)11-14(12)18-3/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |

InChI Key |

APNXRVRDASECHJ-VQHVLOKHSA-N |

Isomeric SMILES |

CCCCOC(=O)/C=C/C1=C(C=C(C=C1)OC)OC |

Canonical SMILES |

CCCCOC(=O)C=CC1=C(C=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,5-Dimethoxycinnamic Acid

The precursor 2,5-dimethoxycinnamic acid is synthesized via Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and malonic acid. This reaction is typically catalyzed by a base such as pyridine or piperidine.

Reaction Conditions and Protocol

- Reagents :

- 2,5-Dimethoxybenzaldehyde (1 equiv)

- Malonic acid (1.2 equiv)

- Pyridine (1.5 equiv)

- Piperidine (catalytic, 0.1 equiv)

- Procedure :

Esterification to n-Butyl (E)-3-(2,5-Dimethoxyphenyl)acrylate

Esterification of 2,5-dimethoxycinnamic acid with n-butanol is achieved via acid-catalyzed Fischer esterification or carbodiimide-mediated coupling .

Fischer Esterification

This method employs a Brønsted acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid) to facilitate nucleophilic attack by n-butanol.

Protocol

- Reagents :

- 2,5-Dimethoxycinnamic acid (1 equiv)

- n-Butanol (3–5 equiv)

- p-Toluenesulfonic acid (0.1 equiv)

- Toluene (solvent)

- Procedure :

Optimization Data

One-Pot Synthesis from 2,5-Dimethoxybenzaldehyde

A streamlined approach combines Knoevenagel condensation and esterification in a single pot.

Protocol

- Reagents :

- 2,5-Dimethoxybenzaldehyde (1 equiv)

- Diethyl malonate (1.2 equiv)

- n-Butanol (3 equiv)

- Piperidine (0.1 equiv)

- Acetic anhydride (solvent)

- Procedure :

Stereochemical Considerations

The (E)-configuration is retained throughout synthesis due to:

- Knoevenagel Mechanism : Base-catalyzed deprotonation favors trans-addition.

- Stability : The (E)-isomer’s planar structure minimizes steric hindrance between methoxy groups and acrylate moiety.

Verification :

Industrial-Scale Production Insights

Patents describe continuous processes for analogous acrylates, emphasizing:

Chemical Reactions Analysis

Types of Reactions

n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Applications in Materials Science

Coatings and Adhesives:

n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is utilized in the formulation of coatings and adhesives due to its excellent adhesion properties and durability. It contributes to the production of:

- Architectural Coatings: Providing weather resistance and durability.

- Automotive Coatings: Enhancing gloss and protection against environmental factors.

Table 1: Applications in Coatings and Adhesives

| Application Type | Description |

|---|---|

| Architectural Coatings | Weather-resistant formulations |

| Automotive Coatings | High-gloss finishes with UV protection |

| Adhesives | Strong bonding agents for various substrates |

Pharmaceutical Applications

Recent studies have indicated that acrylate derivatives, including this compound, exhibit promising biological activities. For instance:

Antiproliferative Activity:

Research has shown that similar compounds can inhibit cancer cell proliferation. A study highlighted a derivative that demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent activity . This suggests that n-butyl acrylate derivatives may have potential as anticancer agents.

Table 2: Biological Activities

| Compound Type | Activity | Reference |

|---|---|---|

| Acrylate Derivative | Antiproliferative | |

| Anti-inflammatory Compounds | Inhibition of edema |

Biotechnological Applications

Drug Delivery Systems:

The compound's ability to form copolymers makes it a candidate for drug delivery systems. Its properties can be tailored to improve drug solubility and release profiles. For example, studies have explored using acrylate-based polymers for encapsulating anticancer drugs, enhancing their delivery efficiency while minimizing side effects .

Environmental Impact and Safety

While n-butyl acrylate is widely used in various applications, its environmental impact must be considered. The compound is known to undergo photodegradation and biodegradation processes, which help mitigate its persistence in the environment . Regulatory assessments indicate that when used appropriately, its environmental footprint is manageable.

Mechanism of Action

The mechanism of action of n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

| Property | n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate | n-Butyl Acrylate (CAS 141-32-2) |

|---|---|---|

| Molecular Formula | C₁₅H₂₀O₄ | C₇H₁₂O₂ |

| Substituents | 2,5-Dimethoxyphenyl group | Unsubstituted acrylate ester |

| Molecular Weight | 264.32 g/mol | 144.17 g/mol |

| Storage Conditions | 2–8°C, dark | Not specified (typical ambient) |

The 2,5-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating methoxy groups, which likely reduce volatility and alter reactivity compared to n-butyl acrylate. This substitution may enhance UV stability or photochemical activity, though direct evidence is lacking .

Physicochemical and Environmental Behavior

The dimethoxyphenyl group in the target compound likely reduces biodegradability compared to n-butyl acrylate, as aromatic rings with methoxy substituents are typically more resistant to microbial degradation. However, this remains speculative without experimental data.

Biological Activity

n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenylacetic acid with n-butyl acrylate under specific conditions to yield the desired acrylate derivative. The process often employs catalysts or specific solvents to enhance yield and purity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of various acrylate derivatives, including those similar to this compound. For instance:

- Cytotoxicity : Compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of 2.57 ± 0.16 μM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division. Compounds that inhibit this process can lead to cell cycle arrest and increased apoptosis in cancer cells .

Case Studies

- Study on Tubulin Inhibition : A study evaluated several acrylate derivatives' effects on β-tubulin polymerization. The results showed that specific derivatives significantly inhibited tubulin assembly, leading to enhanced cytotoxicity in cancer cell lines like MDA-MB-231 and HeLa .

- Cell Cycle Analysis : Another investigation demonstrated that certain acrylate compounds could arrest the cell cycle at the G2/M phase in MCF-7 cells. This arrest was accompanied by increased expression of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 .

Table 1: Antiproliferative Activity of Acrylate Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Tubulin polymerization inhibition |

| Related Acrylate Derivative | MDA-MB-231 | 3.24 ± 0.13 | Cell cycle arrest |

| Another Acrylate Compound | HeLa | TBD | Apoptosis induction |

Table 2: Mechanistic Insights into Biological Activity

| Mechanism | Observations |

|---|---|

| Tubulin Inhibition | Significant reduction in microtubule assembly |

| Cell Cycle Arrest | G2/M phase arrest observed |

| Apoptotic Marker Expression | Increased p53 and Bax; decreased Bcl-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.